2-Chloro-4-(methylsulfonyl)benzoyl chloride is a highly reactive, pre-activated aromatic building block defined by its electrophilic acyl chloride core, an ortho-chloro substituent, and a strongly electron-withdrawing para-methylsulfonyl group. In industrial procurement, it is primarily sourced as the definitive acylating agent for the synthesis of the blockbuster Hedgehog pathway inhibitor Vismodegib and the triketone HPPD-inhibiting herbicide Sulcotrione [1]. By providing the exact functional group array required for these active pharmaceutical and agrochemical ingredients in a ready-to-react form, this compound bypasses the need for complex in-situ activation, making it a critical raw material for high-yield, commercial-scale manufacturing [2].
Generic substitution of this compound is practically impossible in established pharmaceutical and agrochemical workflows. Attempting to procure the cheaper free acid analog (2-chloro-4-(methylsulfonyl)benzoic acid) forces manufacturers to use stoichiometric peptide coupling reagents (such as HATU or EDC) or introduce an in-situ chlorination step with thionyl chloride [1]. This not only increases raw material costs and cycle times but also generates hazardous gaseous byproducts and complex organic waste that complicate downstream purification. Furthermore, substituting the ortho-chloro group with a nitro group (yielding 2-nitro-4-(methylsulfonyl)benzoyl chloride) fundamentally alters the molecule's steric and electronic profile, yielding entirely different final products (such as Mesotrione instead of Sulcotrione) that fail to meet the strict regulatory and biological target profiles required for Vismodegib or Sulcotrione [2].
In the final amidation step of Vismodegib synthesis, the use of pre-activated 2-chloro-4-(methylsulfonyl)benzoyl chloride allows for direct coupling with 2-(2-chloro-5-aminophenyl)pyridine. Industrial patent data demonstrates that this reaction proceeds efficiently at mild temperatures (0–30 °C) using a near-stoichiometric ratio (1.0–1.2 equivalents of the acid chloride) in the presence of a simple acid-binding agent [1]. In contrast, starting from the free acid baseline requires either expensive coupling agents or a harsh pre-chlorination step, which reduces overall atom economy and introduces potential impurities. The direct use of the acid chloride ensures high product purity and minimizes waste generation to simple hydrochloride salts.
| Evidence Dimension | Coupling Reagent Requirement and Temperature |
| Target Compound Data | 0–30 °C reaction temperature; 0 equivalents of complex coupling agents required |
| Comparator Or Baseline | 2-chloro-4-(methylsulfonyl)benzoic acid (Requires 1.0+ eq of HATU/EDC or harsh SOCl2 reflux) |
| Quantified Difference | Eliminates the need for expensive coupling reagents and lowers processing temperature by >40 °C compared to thermal chlorination. |
| Conditions | Base-catalyzed amidation in organic solvent for API synthesis. |
Procuring the pre-activated acid chloride streamlines the manufacturing process, significantly reducing raw material costs and simplifying purification in pharmaceutical scale-up.
The reactivity of 2-chloro-4-(methylsulfonyl)benzoyl chloride is heavily influenced by the strongly electron-withdrawing nature of the para-methylsulfonyl (-SO2CH3) group. With a Hammett para-substituent constant (σp) of +0.72, the methylsulfonyl group significantly increases the partial positive charge on the carbonyl carbon compared to an unsubstituted benzoyl chloride baseline (σp = 0.00) [1]. This enhanced electrophilicity accelerates nucleophilic attack by amines or enolates, allowing acylation reactions to reach completion rapidly at room temperature, whereas less activated analogs require prolonged heating.
| Evidence Dimension | Carbonyl Electrophilicity (Hammett σp constant) |
| Target Compound Data | σp = +0.72 (highly activating for nucleophilic attack) |
| Comparator Or Baseline | Unsubstituted Benzoyl Chloride (σp = 0.00) |
| Quantified Difference | The +0.72 shift indicates a massively accelerated acylation rate, reducing required reaction times and temperatures under identical mild conditions. |
| Conditions | Room temperature acylation of sterically hindered amines or enolates. |
The enhanced reactivity ensures rapid, high-yield conversions even with sterically hindered substrates, maximizing throughput in industrial reactors.
In the synthesis of triketone herbicides, the specific ortho-chloro substitution on the benzoyl chloride is non-negotiable for producing Sulcotrione. The chlorine atom provides a specific van der Waals radius (~1.75 Å) and electronegativity that dictates the conformational twist of the final molecule. Substituting this compound with 2-nitro-4-(methylsulfonyl)benzoyl chloride yields Mesotrione, which has a different crop selectivity and environmental degradation profile [1]. The precise 2-chloro-4-methylsulfonyl pattern is strictly required to achieve the exact binding affinity in the hydroxyphenylpyruvate dioxygenase (HPPD) enzyme pocket targeted by Sulcotrione.
| Evidence Dimension | Final Product Identity and Enzyme Binding Profile |
| Target Compound Data | Yields Sulcotrione (requires ~1.75 Å ortho-chloro bulk) |
| Comparator Or Baseline | 2-nitro-4-(methylsulfonyl)benzoyl chloride (Yields Mesotrione) |
| Quantified Difference | A complete shift in final product identity; the ortho-substituent dictates the specific herbicidal selectivity and regulatory classification. |
| Conditions | O-acylation of 1,3-cyclohexanedione followed by cyanide-catalyzed rearrangement. |
Buyers formulating generic Sulcotrione must procure this exact CAS number, as structural analogs will result in a completely different, non-compliant active ingredient.
As the definitive terminal acylating agent, it is used to install the critical 2-chloro-4-(methylsulfonyl)benzamide moiety in the final step of Vismodegib manufacturing, ensuring high yields and API-grade purity without the need for complex coupling reagents [1].
Used as the primary building block to acylate 1,3-cyclohexanedione, followed by a rearrangement reaction, to produce the HPPD-inhibitor Sulcotrione for agricultural weed control, where the ortho-chloro group is essential for target enzyme binding [2].
Utilized in medicinal chemistry as a standardized building block to explore structure-activity relationships (SAR) where a bulky, electron-deficient aromatic ring is required to occupy specific hydrophobic pockets in target proteins [1].